molecular formula C9H6N2O2 B14662064 alpha-Nitrocinnamonitrile CAS No. 38436-36-1

alpha-Nitrocinnamonitrile

Cat. No.: B14662064
CAS No.: 38436-36-1
M. Wt: 174.16 g/mol
InChI Key: LUBZISVMDWFFEL-TWGQIWQCSA-N
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Description

alpha-Nitrocinnamonitrile, systematically named 2-(3-hydroxy-4-nitrobenzylidene)malononitrile, is a nitrile derivative characterized by a benzylidene group attached to a malononitrile core. Its structure includes a nitro (-NO₂) and hydroxyl (-OH) group at the 4- and 3-positions of the aromatic ring, respectively . This compound is also known by synonyms such as Tyrphostin A 10 and alpha-cyano-(3-hydroxy-4-nitro)cinnamonitrile.

Properties

CAS No.

38436-36-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

(Z)-2-nitro-3-phenylprop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-9(11(12)13)6-8-4-2-1-3-5-8/h1-6H/b9-6-

InChI Key

LUBZISVMDWFFEL-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with nitroacetonitrile under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Alpha-Nitrocinnamonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Alpha-Nitrocinnamonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which alpha-Nitrocinnamonitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of alpha-Nitrocinnamonitrile, a comparative analysis with structurally related nitriles and nitroaromatic compounds is provided below.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Substituents Notable Features
This compound Benzylidene-malononitrile 3-OH, 4-NO₂ on phenyl ring Dual electronic effects; Tyrphostin analog
4-Nitrobenzonitrile Benzonitrile 4-NO₂ on phenyl ring Moderate cytotoxicity; lacks additional rings
3-Nitrobenzonitrile Benzonitrile 3-NO₂ on phenyl ring Positional isomer; enzyme inhibition properties
2-(Trifluoromethoxy)isonicotinonitrile Isonicotinonitrile 2-CF₃O on pyridine ring Fluorinated substituent; bioactivity potential
5-Amino-4-hydroxynicotinonitrile Nicotinonitrile 5-NH₂, 4-OH on pyridine ring Enhanced hydrogen-bonding capacity
Key Observations:

Electronic Effects: The coexistence of -NO₂ (electron-withdrawing) and -OH (electron-donating) groups in this compound creates a polarized aromatic system, enhancing electrophilicity at the malononitrile core. This contrasts with simpler nitrobenzonitriles (e.g., 4-nitrobenzonitrile), which lack such dual functionality .

Biological Relevance : Tyrphostin A 10 (this compound) is associated with kinase inhibition, while 4-nitrobenzonitrile exhibits moderate cytotoxicity. Positional isomerism (e.g., 3-nitro vs. 4-nitro) significantly alters biological activity, as seen in nitrobenzonitrile derivatives .

Table 2: Reactivity Profiles
Compound Name Reactivity with Nucleophiles Stability Under Acidic Conditions Key Synthetic Uses
This compound High (malononitrile core) Moderate (hydroxyl group) Electrophilic intermediates
4-Nitrobenzonitrile Low (benzonitrile backbone) High Precursor to amines via reduction
2-(Trifluoromethoxy)isonicotinonitrile Moderate (fluorine effects) High Fluorinated drug intermediates
Key Observations:
  • The malononitrile group in this compound facilitates nucleophilic attack, making it valuable for constructing heterocycles or carbon-carbon bonds. In contrast, benzonitrile derivatives (e.g., 4-nitrobenzonitrile) are less reactive due to their simpler nitrile functionality .
Key Observations:
  • This contrasts with the cytotoxicity of nitrobenzonitriles, which likely act via reactive oxygen species (ROS) generation .
  • Substitution patterns (e.g., amino groups in nicotinonitriles) enhance antimicrobial activity, highlighting how functional group placement dictates biological outcomes .

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